8-methoxy-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
8-methoxy-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that features a combination of indole and chromene moieties. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting with the preparation of the indole and chromene intermediates. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring . The chromene moiety can be synthesized through a Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
8-methoxy-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the methoxy or carboxamide groups using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
8-methoxy-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 8-methoxy-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity and leading to biological effects . The chromene moiety can also contribute to the compound’s activity by interacting with cellular components and influencing signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Melatonin: N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide.
5-Methoxy-2-methyl-3-indoleacetic acid: A derivative of indole with similar structural features.
Uniqueness
8-methoxy-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide is unique due to the combination of indole and chromene moieties, which can result in a diverse range of biological activities and applications. This dual functionality is not commonly found in other similar compounds, making it a valuable target for further research and development .
Properties
Molecular Formula |
C23H22N2O5 |
---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
8-methoxy-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C23H22N2O5/c1-13-16(17-12-15(28-2)7-8-19(17)25-13)9-10-24-22(26)18-11-14-5-4-6-20(29-3)21(14)30-23(18)27/h4-8,11-12,25H,9-10H2,1-3H3,(H,24,26) |
InChI Key |
GMFHXRYHEYQKIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)CCNC(=O)C3=CC4=C(C(=CC=C4)OC)OC3=O |
Origin of Product |
United States |
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